Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, an amide linkage, and a cyclohexane ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that similar compounds have shown antibacterial activities against gram-positive and gram-negative bacteria .
Biochemical Pathways
Similar compounds have been used as precursors for the synthesis of various scaffolds, including triazine, pyridone, thiazolidinone, thiazole, and thiophene .
Result of Action
Similar compounds have shown promising features that could be correlated with their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the amide bond: Cyclohexanecarboxylic acid is reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide.
Acetylation: The intermediate amide is then acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Hydrolysis: 4-(2-(Cyclohexanecarboxamido)acetamido)benzoic acid.
Reduction: Ethyl 4-(2-(cyclohexanemethylamino)acetamido)benzoate.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-cyanoacetamido)benzoate: Similar structure but with a cyano group instead of the cyclohexane ring.
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of the cyclohexane ring, which can influence its biological activity and chemical reactivity. This structural feature may confer specific properties that are not observed in similar compounds.
Biological Activity
Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate, often referred to as EHCB, is an organic compound that has garnered attention in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
EHCB is characterized by the following structural elements:
- Benzoate Ester Group : This moiety contributes to the compound's reactivity and solubility.
- Amide Linkage : The presence of an amide bond enhances its biological interactions.
- Cyclohexane Ring : This feature may influence the compound's biological activity and pharmacokinetics.
Antimicrobial Properties
EHCB has demonstrated significant antimicrobial activity against a variety of microbial strains, including:
- Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Fungi :
- Candida albicans
- Aspergillus niger
In laboratory studies, EHCB exhibited minimum inhibitory concentrations (MICs) that suggest it could serve as an effective antimicrobial agent in therapeutic applications .
Antitumor Activity
Research indicates that EHCB possesses antitumor properties, particularly against HepG2 liver cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancerous cells, suggesting potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that EHCB may inhibit pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases .
The exact mechanism by which EHCB exerts its biological effects is still under investigation. However, similar compounds have been noted to interact with various biochemical pathways:
- Inhibition of Cell Wall Synthesis : The antimicrobial activity may be attributed to interference with bacterial cell wall synthesis.
- Apoptosis Induction : The antitumor effects are likely linked to the activation of apoptotic pathways in cancer cells.
- Cytokine Modulation : Anti-inflammatory properties may stem from the modulation of cytokine release .
Toxicity and Safety Profile
Toxicological studies indicate that EHCB has low acute toxicity, with LD50 values exceeding 2000 mg/kg in animal models. It has not shown mutagenicity or genotoxicity, indicating a favorable safety profile for further development. Nonetheless, comprehensive long-term toxicity studies are necessary to fully assess its safety .
Applications in Research and Industry
EHCB's diverse biological activities make it a candidate for various applications:
- Pharmaceutical Development : Potential drug candidate for antimicrobial and anticancer therapies.
- Organic Synthesis : Serves as a reactive intermediate in synthesizing more complex organic molecules.
- Material Science : Investigated for use in corrosion inhibition and as a sensitizer in dye-sensitized solar cells .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 4-(2-cyanoacetamido)benzoate | Similar structure without cyclohexane | Limited antimicrobial activity |
Ethyl 4-(2-(cyclopentanecarboxamido)acetamido)benzoate | Cyclopentane instead of cyclohexane | Moderate antitumor activity |
The unique presence of the cyclohexane ring in EHCB may confer specific properties that enhance its biological activities compared to structurally similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-18(23)14-8-10-15(11-9-14)20-16(21)12-19-17(22)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZYYADNGALDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.